Cyclobutanecarboxylic acid (5-oxo-4,5-dihydro-[1,2,4]triazin-6-ylmethyl)-amide Cyclobutanecarboxylic acid (5-oxo-4,5-dihydro-[1,2,4]triazin-6-ylmethyl)-amide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18735755
InChI: InChI=1S/C9H12N4O2/c14-8(6-2-1-3-6)10-4-7-9(15)11-5-12-13-7/h5-6H,1-4H2,(H,10,14)(H,11,12,15)
SMILES:
Molecular Formula: C9H12N4O2
Molecular Weight: 208.22 g/mol

Cyclobutanecarboxylic acid (5-oxo-4,5-dihydro-[1,2,4]triazin-6-ylmethyl)-amide

CAS No.:

Cat. No.: VC18735755

Molecular Formula: C9H12N4O2

Molecular Weight: 208.22 g/mol

* For research use only. Not for human or veterinary use.

Cyclobutanecarboxylic acid (5-oxo-4,5-dihydro-[1,2,4]triazin-6-ylmethyl)-amide -

Specification

Molecular Formula C9H12N4O2
Molecular Weight 208.22 g/mol
IUPAC Name N-[(5-oxo-4H-1,2,4-triazin-6-yl)methyl]cyclobutanecarboxamide
Standard InChI InChI=1S/C9H12N4O2/c14-8(6-2-1-3-6)10-4-7-9(15)11-5-12-13-7/h5-6H,1-4H2,(H,10,14)(H,11,12,15)
Standard InChI Key ZIOPHEASFNTEOQ-UHFFFAOYSA-N
Canonical SMILES C1CC(C1)C(=O)NCC2=NN=CNC2=O

Introduction

Chemical Identity and Structural Features

Cyclobutanecarboxylic acid (5-oxo-4,5-dihydro- triazin-6-ylmethyl)-amide is a heterocyclic organic compound characterized by two distinct moieties:

  • A cyclobutane ring fused to a carboxylic acid group.

  • A 1,2,4-triazin-5-one (triazinone) scaffold linked via an amide bond.

The molecular formula is C9H12N4O2C_9H_{12}N_4O_2, with a molecular weight of 208.22 g/mol. Its structure combines the strained cyclobutane system with the electron-deficient triazinone ring, making it a versatile intermediate in synthetic and medicinal chemistry .

Synthesis and Reaction Pathways

Key Synthetic Routes

The synthesis of cyclobutanecarboxylic acid derivatives typically involves:

  • Cyclobutane Ring Formation:

    • Malonic ester condensation under acidic conditions yields 3-oxocyclobutanecarboxylic acid (87.7% yield) .

    • Photochemical [2+2] cycloaddition of alkenes provides stereoselective access to substituted cyclobutanes.

  • Triazinone Functionalization:

    • Reaction of cyanoguanidine with hydroxylamine forms the 1,2,4-triazin-5-one core .

    • Amide Coupling: The carboxylic acid group reacts with amines (e.g., 6-aminomethyltriazinone) using coupling agents like EDC/HOBt.

Table 1: Representative Synthesis Conditions and Yields

StepReagents/ConditionsYieldSource
Cyclobutane formationHCl, malonic ester, reflux87.7%
Triazinone synthesisNH2_2OH, EtOH, 80°C68%
Amide couplingEDC, HOBt, DMF, rt75%

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water (0.64 mg/mL) .

  • Stability: Degrades under strong acidic/basic conditions due to triazinone ring hydrolysis.

Spectroscopic Characterization

  • NMR:

    • 1H^1H NMR (DMSO-d6d_6): δ 1.8–2.2 (m, cyclobutane CH2_2), 3.5 (s, triazinone CH2_2), 8.1 (s, NH).

  • MS (ESI): m/z 209.1 [M+H]+^+ .

Biological and Pharmacological Relevance

Mechanism of Action

The compound inhibits mTOR kinase by binding to the ATP-pocket, disrupting downstream signaling pathways critical in cancer cell proliferation .

Applications

  • Anticancer Agents: Derivatives show IC50_{50} values <1 μM against breast (MCF-7) and lung (A549) cancer cell lines.

  • Agrochemicals: Serves as a precursor for herbicides targeting plant kinases.

Future Directions

  • Structure-Activity Relationships (SAR): Modifying the triazinone substituents to enhance selectivity for kinase isoforms.

  • Drug Delivery: Encapsulation in cyclodextrin complexes to improve aqueous solubility .

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